2-Methoxybiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

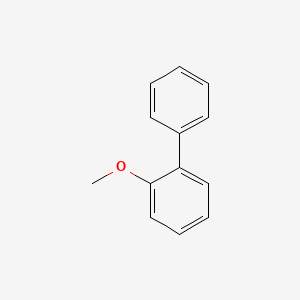

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWCWEGVNJVLAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052584 | |

| Record name | Biphenyl-2-yl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-26-0, 26445-85-2 | |

| Record name | 2-Methoxybiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Biphenyl, 2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026445852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxybiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Biphenyl-2-yl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-2-yl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxybiphenyl (CAS 86-26-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybiphenyl, registered under CAS number 86-26-0, is an aromatic ether characterized by a biphenyl scaffold with a methoxy group at the ortho-position. This seemingly simple molecule serves as a versatile and valuable intermediate in organic synthesis. Its unique structural arrangement, combining the steric influence of the ortho-substituent with the electronic effects of the methoxy group, makes it a key building block for constructing more complex molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a particular focus on its relevance to the pharmaceutical and fine chemical industries.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in a laboratory or industrial setting. These properties dictate the conditions required for its handling, reactions, and purification.

Physical and Chemical Identifiers

This compound is known by several synonyms, reflecting its structure as a derivative of both anisole and biphenyl.[1]

| Identifier | Value |

| CAS Number | 86-26-0[1] |

| IUPAC Name | 1-methoxy-2-phenylbenzene[1] |

| Molecular Formula | C₁₃H₁₂O[1] |

| Molecular Weight | 184.23 g/mol [1] |

| Synonyms | 2-Phenylanisole, o-Phenylanisole, Biphenyl-2-yl methyl ether[1] |

| InChI Key | NLWCWEGVNJVLAX-UHFFFAOYSA-N[1] |

| SMILES | COC1=CC=CC=C1C2=CC=CC=C2[1] |

Physical Properties

The low melting point of this compound means it can exist as either a solid or a clear liquid depending on the ambient temperature, a crucial consideration for storage and handling.[2]

| Property | Value | Source |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid[2] | [2] |

| Melting Point | 30-33 °C | [3] |

| Boiling Point | 274 °C | [3] |

| Density | 1.023 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.61 | [3] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Solubility | Insoluble in water; Soluble in toluene and alcohol. | [3] |

Spectroscopic Analysis

Spectroscopic data is vital for the structural confirmation and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and a characteristic singlet for the methoxy group protons. The aromatic region (typically δ 7.0-7.7 ppm) will display complex multiplets due to the coupling between protons on both phenyl rings. The methoxy group (-OCH₃) protons will appear as a sharp singlet, typically around δ 3.8-3.9 ppm, integrating to three protons.[3]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show 13 distinct signals corresponding to each carbon atom. The methoxy carbon signal typically appears around δ 55-56 ppm. The aromatic carbons will resonate in the δ 110-160 ppm region, with the carbon attached to the oxygen (C-O) appearing furthest downfield in the methoxy-substituted ring.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Characteristic absorption bands include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600 and ~1480 cm⁻¹

-

C-O-C asymmetric stretching (aryl ether): Strong band around ~1250 cm⁻¹

-

C-H out-of-plane bending: Bands in the 900-675 cm⁻¹ region, indicative of the substitution pattern.[1]

-

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound will exhibit a strong molecular ion (M⁺) peak at m/z 184. Common fragmentation pathways for methoxy-substituted biphenyls involve the loss of a methyl radical (•CH₃) to give a fragment at m/z 169, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 141.[1]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired scale, cost of starting materials, and available equipment. Key strategies include etherification of 2-phenylphenol and cross-coupling reactions.

Williamson Ether Synthesis

This classical and straightforward approach involves the methylation of 2-phenylphenol (the demethylated analogue of the target molecule). The reaction proceeds by deprotonating the phenol with a suitable base to form the phenoxide, which then acts as a nucleophile to attack a methylating agent.

Protocol: Synthesis from 2-Phenylphenol and Dimethyl Sulfate [3]

-

Setup: An oven-dried 500 mL two-necked, round-bottomed flask is equipped with a magnetic stirrer, dropping funnel, and reflux condenser.

-

Charging Reactants: The flask is charged with 2-phenylphenol (1.0 equiv) and potassium carbonate (1.4 equiv).

-

Inert Atmosphere: The flask is evacuated and back-filled with dry nitrogen. Dried acetone is added to dissolve the 2-phenylphenol.

-

Addition of Methylating Agent: Dimethyl sulfate (1.3 equiv) is added dropwise to the stirred reaction mixture at room temperature.

-

Reaction: After the addition is complete, the reaction mixture is heated to 75 °C and stirred for 16 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the flask is cooled to room temperature. The solid potassium salts are removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexanes/EtOAc) to yield this compound as a colorless oil.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the construction of biaryl systems. The Suzuki-Miyaura coupling is particularly prominent due to its mild conditions and high functional group tolerance.[4]

This reaction couples an aryl halide (like iodobenzene or bromobenzene) with an organoboron species (like 2-methoxyphenylboronic acid) in the presence of a palladium catalyst and a base. This method is highly efficient for creating the C-C bond between the two phenyl rings.[4]

Ullmann Condensation

The Ullmann reaction is a classical copper-catalyzed method for forming biaryl compounds and aryl ethers.[5] While often requiring harsher conditions (high temperatures) than palladium-catalyzed methods, it remains a viable synthetic route. For this compound, this could involve the coupling of 2-iodoanisole with benzene or, more commonly, the coupling of two molecules of an appropriately substituted aryl halide.[5][6]

Chemical Reactivity and Applications

This compound's utility stems from its identity as a stable, yet reactive, organic intermediate. The biphenyl core and the methoxy group are both sites for further chemical transformation.

Key Reactions

-

Electrophilic Aromatic Substitution (EAS): The methoxy group is a strong activating, ortho, para-directing group.[7] However, the ortho position is sterically hindered by the adjacent phenyl ring. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) is expected to occur predominantly at the para-position (C4) of the methoxy-substituted ring. The unsubstituted phenyl ring is less activated and will react slower, typically at its para-position.[8]

-

Demethylation / Ether Cleavage: The methyl ether can be cleaved to yield 2-phenylphenol (CAS 90-43-7) using strong acids like HBr or Lewis acids such as BBr₃. This reaction is significant as it transforms the intermediate into a versatile phenolic compound, which itself is a widely used biocide and precursor for resins and other chemicals.[9]

-

Lithiation and Further Functionalization: The protons ortho to the methoxy group can be abstracted by strong organolithium bases (directed ortho-metalation), allowing for the introduction of a wide range of electrophiles at the C3 position.

Applications in Drug Development and Fine Chemicals

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous marketed drugs.[10] this compound serves as a valuable precursor for accessing functionalized biphenyl structures.

-

Precursor to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Many NSAIDs, such as Fenbufen and Flurbiprofen, are based on a biphenyl or related biaryl core.[10][11] The synthesis of Fenbufen, for example, involves the Friedel-Crafts acylation of biphenyl.[5][12] this compound can be used to synthesize analogues of these drugs or can be converted to 2-phenylphenol to build other derivatives. The ability to introduce functional groups at specific positions makes it a key starting material for creating libraries of novel anti-inflammatory agents.[13]

-

Synthesis of Antifungal Agents: The biphenyl structure is also found in certain classes of antifungal compounds.[14][15] The versatility of this compound allows for its incorporation into complex heterocyclic systems that may exhibit antifungal activity.

-

Intermediate for Natural Products: The biaryl linkage is a common feature in complex natural products with potent biological activity, such as the antibiotic Biphenomycin B.[6][16][17] While total syntheses of such molecules are complex, the fundamental cross-coupling strategies used to prepare intermediates like this compound are often employed.

Safety and Handling

According to aggregated data from notifications to the European Chemicals Agency (ECHA), this compound is reported as not meeting the criteria for GHS hazard classification. However, as with all laboratory chemicals, appropriate safety precautions are essential.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn during handling.[2]

-

Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin and eyes.[2]

-

Storage: Store in a cool, dry place in a tightly sealed container, protected from light and incompatible materials such as strong oxidizing agents.[2]

-

Toxicity: The oral LD50 in rats is reported as 3600 mg/kg, indicating moderate acute toxicity by ingestion. It may also be a skin irritant.[3]

Conclusion

This compound (CAS 86-26-0) is a foundational building block in organic synthesis. Its well-defined physicochemical properties, predictable reactivity, and multiple accessible synthetic routes make it an indispensable intermediate. For researchers in drug discovery and development, its role as a precursor to the biphenyl scaffold—a structure central to numerous therapeutic agents, particularly NSAIDs—underscores its strategic importance. A thorough understanding of its chemistry provides a powerful tool for the design and synthesis of novel, high-value molecules.

References

-

Hansen, M., et al. (2025). Flexible total synthesis of biphenomycin B. Chemical Communications (RSC Publishing). Available from: [Link]

-

El-Mekkawy, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

-

Singh, R., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available from: [Link]

-

Shah, U. A., et al. (2010). Design, Synthesis, Pharmacological Screening And Molecular Docking Of Biphenyl Analogues As Anti-Inflammatory Agents (Part-I). International Journal of Pharma and Bio Sciences. Available from: [Link]

-

ResearchGate. (2025). Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I). Available from: [Link]

-

Kumar, A., et al. (n.d.). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed. Available from: [Link]

-

Making Molecules. (2025). Electrophilic Aromatic Substitution. Available from: [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Available from: [Link]

-

PubMed. (n.d.). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. National Center for Biotechnology Information. Available from: [Link]

-

Childers, W. E., et al. (n.d.). Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs. PubMed. Available from: [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Available from: [Link]

-

ChemRxiv. (2025). Biosynthesis of the Biphenomycin Family of Potent Antibiotics. Cambridge Open Engage. Available from: [Link]

-

Synthical. (2025). Biosynthesis of the Biphenomycin Family of Potent Antibiotics. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

-

YouTube. (2019). Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. Available from: [Link]

- ResearchGate. (2015). Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6 -. Available from: https://www.researchgate.net/publication/277156903_Synthesis_spectral_studies_antibacterial_and_antifungal_activity_of_2_-methoxy-4-2-4'-chlorophenyl-6-methyl_imidazo_1_2-a_pyridin-3-yl-6-aryl_nicotinonitrile

-

Chemistry LibreTexts. (2020). 14.2: Examples of electrophilic aromatic substitution. Available from: [Link]

-

PubChem. (n.d.). 4-Methoxybiphenyl. National Center for Biotechnology Information. Available from: [Link]

-

YouTube. (2023). Fenbufen Synthesis. Available from: [Link]

-

Patsnap Eureka. (n.d.). Synthesis method of Fenbufen. Available from: [Link]

-

FAO. (n.d.). 2-PHENYLPHENOL AND ITS SODIUM SALT (056) EXPLANATION. Available from: [Link]

-

Wikipedia. (n.d.). 2-Phenylphenol. Available from: [Link]

-

MDPI. (n.d.). Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99. Available from: [Link]

-

PubMed. (n.d.). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (2025). Synthetic strategy for the preparation of fenbufen. Available from: [Link]

- Google Patents. (n.d.). US6600040B2 - Process for the synthesis of (2R, 2-alpha-R, 3A)-2-[1-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl) -.

-

ResearchGate. (2025). Biosynthesis of the Biphenomycin Family of Potent Antibiotics. Available from: [Link]

-

Pearson+. (2024). Biphenyl is two benzene rings joined by a single bond. The site o.... Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. This compound | C13H12O | CID 6835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 2-Phenylphenol - Wikipedia [en.wikipedia.org]

- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Flexible total synthesis of biphenomycin B - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties of 2-Phenylanisole

This guide provides a comprehensive overview of the core physical properties of 2-phenylanisole (also known as 2-methoxybiphenyl), tailored for researchers, scientists, and professionals in drug development. The information presented herein is curated to support experimental design, analytical method development, and safety management.

Introduction

2-Phenylanisole is an aromatic ether that serves as a valuable building block in organic synthesis and is of interest in medicinal chemistry. A thorough understanding of its physical properties is paramount for its effective application and safe handling in a laboratory setting. This document delineates these properties, supported by experimental data and established scientific principles.

The chemical structure of 2-phenylanisole consists of a methoxy group attached to a biphenyl scaffold at the 2-position. This seemingly simple arrangement imparts specific characteristics that influence its behavior in various chemical and physical contexts.

Chemical Structure and Identifiers:

-

IUPAC Name: 1-methoxy-2-phenylbenzene[1]

-

Synonyms: this compound, o-Phenylanisole[1]

-

CAS Number: 86-26-0[1]

-

Molecular Formula: C₁₃H₁₂O[1]

-

Molecular Weight: 184.23 g/mol [1]

Quantitative Physical Properties

A summary of the key physical properties of 2-phenylanisole is presented in the table below. These values are critical for predicting its behavior in different environments and for designing experimental protocols.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow clear liquid to solid | [2] |

| Melting Point | 28-33 °C (lit.) | [2] |

| Boiling Point | 273-274 °C (lit.) | [2] |

| Density | 1.023 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.61 (lit.) | [3] |

| Vapor Pressure | 0.00928 mmHg at 25 °C | |

| Flash Point | >230 °F (>110 °C) | [2] |

| Solubility | Insoluble in water; Soluble in toluene and alcohol.[2] | |

| LogP (o/w) | 3.791 (estimated) | [2] |

Experimental Determination of Physical Properties

The accurate determination of physical properties is fundamental to chemical research. The following section outlines standard methodologies for characterizing compounds like 2-phenylanisole.

1. Melting Point Determination

The melting point is a crucial indicator of purity. For a crystalline solid like 2-phenylanisole, a sharp melting range suggests high purity.

-

Principle: The temperature at which a substance transitions from a solid to a liquid phase.

-

Methodology: A small amount of the solid sample is packed into a capillary tube and heated in a melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[4]

2. Boiling Point Determination

The boiling point provides insight into the volatility of a liquid.

-

Principle: The temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Methodology (Simple Distillation): The liquid is heated in a distillation flask. The vapor rises and comes into contact with a thermometer, which records the boiling point. The vapor is then cooled by a condenser and collected.[4]

3. Refractive Index Measurement

The refractive index is a characteristic property of a substance and is useful for identification.

-

Principle: The ratio of the speed of light in a vacuum to its speed in the substance.

-

Methodology: A refractometer is used to measure the extent to which light is bent when it passes through the liquid sample. A few drops of the liquid are placed on the prism of the refractometer, and the refractive index is read from the scale.

Workflow for Physical Property Determination

Caption: Experimental workflow for determining the physical properties of 2-phenylanisole.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of 2-phenylanisole would be expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2-disubstitution pattern of the biphenyl system.

-

¹³C NMR: The carbon NMR spectrum would show the number of unique carbon atoms in the molecule, further confirming its structure.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5]

-

Expected Absorptions: The IR spectrum of 2-phenylanisole would exhibit characteristic peaks for C-H stretching of the aromatic rings, C=C stretching of the aromatic rings, and C-O stretching of the ether linkage. The absence of a broad O-H stretch would confirm the absence of any corresponding phenol impurity.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[5]

-

Expected Absorptions: Aromatic compounds like 2-phenylanisole typically show strong absorption bands in the UV region due to π-π* transitions of the benzene rings.

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of 2-phenylanisole.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 2-phenylanisole.

-

General Precautions: Use in a well-ventilated area, preferably a fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

-

Hazards: May cause skin and eye irritation. Avoid breathing dust, fumes, or vapors.[2]

-

Storage: Store in a cool, dry place in a tightly sealed container, protected from heat and light.[2]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of 2-phenylanisole. The data and methodologies presented are intended to equip researchers and scientists with the necessary information for the confident and safe use of this compound in their work. A solid understanding of these fundamental properties is the bedrock of successful and reproducible scientific investigation.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6835, this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11943, 4-Methoxybiphenyl. [Link]

-

ChemBK. 2-Phenylanisole. [Link]

-

The Good Scents Company. ortho-phenyl anisole. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 33637, 2-Methylanisole. [Link]

-

NIST. 1,1'-Biphenyl, 2-methoxy-. [Link]

-

National Center for Biotechnology Information. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). [Link]

-

Chemistry LibreTexts. LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. [Link]

-

Scribd. Organic Compounds: Physical Properties Lab. [Link]

-

ResearchGate. Structural (monomer and dimer), spectroscopic (FT-IR, FT-Raman, UV-Vis and NMR) and solvent effect (polar and nonpolar) studies of 2-methoxy-4-vinyl phenol. [Link]

-

University of California, Irvine. Experiment 1 — Properties of Organic Compounds. [Link]

-

Study.com. Physical Properties of Organic Compounds. [Link]

-

University of California, Los Angeles. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]pdf)

Sources

An In-Depth Technical Guide to 2-Methoxybiphenyl: Chemical Structure and Synthesis

This guide provides a comprehensive technical overview of 2-methoxybiphenyl, a significant biaryl compound with applications ranging from organic synthesis to the development of novel therapeutic agents. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, physical and spectroscopic properties, and detailed synthetic methodologies. The focus is on providing not just procedural steps but also the underlying chemical principles and rationale that govern the selection of specific synthetic strategies.

Introduction to this compound

This compound, also known as 2-phenylanisole, is an aromatic organic compound that belongs to the class of biphenyls. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to adopt a flexible conformation and interact with various biological targets.[1] The presence of a methoxy group at the ortho-position of one of the phenyl rings in this compound introduces specific electronic and steric properties that make it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals.[2][3] It is also utilized as a fragrance ingredient.

Chemical Structure and Properties

The chemical structure of this compound consists of two phenyl rings linked by a carbon-carbon single bond, with a methoxy (-OCH₃) group attached to the C2 position of one of the rings.

Systematic and Common Names:

-

IUPAC Name: 1-methoxy-2-phenylbenzene[4]

-

Common Names: 2-Phenylanisole, o-Phenylanisole, Biphenyl-2-yl methyl ether[4][5]

-

CAS Number: 86-26-0[5]

-

Molecular Formula: C₁₃H₁₂O[5]

-

Molecular Weight: 184.23 g/mol [4]

The chemical structure can be represented by the following SMILES notation: COC1=CC=CC=C1C2=CC=CC=C2.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Melting Point | 30-33 °C (lit.) | [5] |

| Boiling Point | 274 °C (lit.) | [5] |

| Density | 1.023 g/mL at 25 °C (lit.) | [5] |

| Appearance | White to light yellow powder or clear liquid after melting | [5][6] |

| Solubility | Insoluble in water, soluble in toluene | [5] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

Mass Spectrometry: Key fragments in the mass spectrum include m/z values of 184 (M+), 169, 115, and 107.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks for aromatic C-H stretching, C=C stretching within the aromatic rings, and C-O stretching of the methoxy group.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons and a singlet for the methoxy group protons.

-

¹³C NMR: The carbon NMR spectrum provides distinct signals for each of the carbon atoms in the biphenyl and methoxy groups.

-

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired yield, and scalability. The most prominent methods include the methylation of 2-phenylphenol and modern cross-coupling reactions such as the Suzuki-Miyaura coupling and the Ullmann condensation.

Methylation of 2-Phenylphenol

A straightforward and high-yielding method for the synthesis of this compound is the Williamson ether synthesis, specifically the methylation of 2-phenylphenol. This method is advantageous due to the commercial availability of the starting phenol.

Reaction Scheme:

Methylation of 2-phenylphenol to yield this compound.

Detailed Experimental Protocol:

-

Setup: An oven-dried 500 mL two-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

-

Initial Charge: The flask is charged with 2-phenylphenol (17.0 g, 0.1 mol, 1.0 equiv) and potassium carbonate (19.4 g, 0.14 mol, 1.4 equiv).[5]

-

Inert Atmosphere: The flask is evacuated for 15 minutes and then back-filled with dry nitrogen gas.

-

Solvent Addition: 250 mL of dry acetone is added to dissolve the 2-phenylphenol.[5]

-

Reagent Addition: Dimethyl sulfate (12.3 mL, 16.4 g, 0.13 mol, 1.3 equiv) is added dropwise to the reaction mixture at room temperature via the dropping funnel.[5]

-

Reaction: After the addition is complete, the reaction mixture is heated to 75 °C and stirred for 16 hours.[5]

-

Work-up: The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the flask is cooled to room temperature. The solid potassium carbonate is removed by filtration. The filtrate is concentrated under reduced pressure using a rotary evaporator.[5]

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate (10:0.5) as the eluent to afford this compound as a colorless oil (yield: 96%).[5]

Causality Behind Experimental Choices:

-

Potassium Carbonate: A mild base is used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion.

-

Dimethyl Sulfate: A common and effective methylating agent.

-

Acetone: A polar aprotic solvent that readily dissolves the reactants and does not interfere with the reaction.

-

Inert Atmosphere: While not strictly necessary for this reaction, it is good practice to prevent any potential side reactions involving atmospheric moisture or oxygen, especially when using dry solvents.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds, particularly for the synthesis of biaryls.[7][8][9] For this compound, this can be achieved by coupling an aryl halide with an arylboronic acid. Two primary retrosynthetic pathways exist.

Reaction Pathways:

Two possible Suzuki-Miyaura coupling routes to this compound.

Generalized Experimental Protocol (Pathway 1):

-

Setup: An oven-dried Schlenk flask is equipped with a magnetic stir bar and a reflux condenser.

-

Reagents: The flask is charged with 2-bromoanisole (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv).

-

Inert Atmosphere: The flask is evacuated and back-filled with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent: A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) is added.

-

Reaction: The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Reaction:

The mechanism involves a catalytic cycle with a palladium catalyst.

Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ullmann Condensation

The Ullmann condensation is a classic method for the synthesis of biaryl compounds, typically involving the copper-catalyzed coupling of two aryl halides.[2][10] While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern modifications have made this reaction more practical. For an unsymmetrical biphenyl like this compound, a cross-coupling approach would be necessary, which can sometimes lead to a mixture of products. However, with careful control of stoichiometry and reaction conditions, it can be a viable synthetic route.

Reaction Scheme:

Ullmann condensation for the synthesis of this compound.

Generalized Experimental Protocol:

-

Setup: A high-pressure reaction vessel or a flask equipped with a high-boiling point solvent and a reflux condenser is used.

-

Reagents: 2-Iodoanisole (1.0 equiv) is reacted with an excess of benzene in the presence of activated copper powder or a copper salt catalyst.

-

Reaction: The mixture is heated to a high temperature (often >200 °C) for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove the copper species. The excess benzene is removed by distillation. The residue is then purified by distillation under reduced pressure or column chromatography.

The harsh conditions of the classical Ullmann reaction often lead to lower yields and side products, making the Suzuki-Miyaura coupling a more favored method in modern organic synthesis for its milder conditions and higher functional group tolerance.[10]

Applications in Research and Development

This compound serves as a key building block in the synthesis of various target molecules in the pharmaceutical and materials science sectors. The methoxy group can be retained in the final product or can be deprotected to a hydroxyl group, which can then be further functionalized. Its derivatives have been investigated for a range of biological activities, and the biphenyl core provides a versatile scaffold for drug design.

Conclusion

This compound is a valuable biaryl compound with a well-defined chemical structure and a range of established synthetic routes. While classical methods like the methylation of 2-phenylphenol remain highly effective, modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a more versatile and milder approach to its synthesis. The choice of synthetic strategy will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and the availability of starting materials. This guide provides the foundational knowledge for scientists and researchers to confidently work with and synthesize this compound for their specific applications.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6835, this compound. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

DSpace at the University of the Free State. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

-

SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

-

Organic Syntheses. 4-methoxy-2'-methylbiphenyl. [Link]

-

National Center for Biotechnology Information. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

eScholarship, University of California. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. [Link]

-

ACS Publications. Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

BYJU'S. Ullmann Reaction. [Link]

- Google Patents.

-

Ramprasad Group, Georgia Institute of Technology. Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. [Link]

-

The Royal Society of Chemistry. Suzuki-Miyaura C-C coupling reaction catalysed by homogeneous and nanosilica supported palladium(II) N-heterocyclic carbene complex derived from 3,5-di(1-imidazolyl)pyridine. [Link]

-

University of Wisconsin-Madison. zoite CHEM 344 Organometallic Chemistry Practice Problems (not for credit). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. [Link]

-

ResearchGate. Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using... [Link]

- Google Patents. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.

Sources

- 1. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. gala.gre.ac.uk [gala.gre.ac.uk]

- 8. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 9. benchchem.com [benchchem.com]

- 10. byjus.com [byjus.com]

The Solubility of 2-Methoxybiphenyl in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: This in-depth technical guide provides a comprehensive overview of the solubility of 2-methoxybiphenyl, a key intermediate in pharmaceutical and fine chemical synthesis. In the absence of extensive publicly available experimental data, this guide leverages the predictive power of the UNIFAC group contribution model to estimate its solubility in a range of common organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, enabling researchers to validate these predictions and generate in-house data. This guide is designed to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical methodologies necessary to effectively utilize this compound in their work.

Introduction to this compound

This compound (also known as o-phenylanisole) is an aromatic ether with the chemical formula C₁₃H₁₂O.[1] Its structure, consisting of a biphenyl backbone with a methoxy group on one of the phenyl rings, imparts a unique combination of steric and electronic properties. This makes it a valuable precursor and intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry.

Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. Solubility dictates the choice of reaction media, crystallization solvents, and has significant implications for process efficiency and product purity.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₃H₁₂O |

| Molecular Weight | 184.23 g/mol [1] |

| Appearance | White or colorless to light yellow powder or liquid[2] |

| Melting Point | 30-33 °C[3] |

| Boiling Point | 274 °C[3] |

| Water Solubility | Insoluble[2][3][4] |

| LogP (estimated) | 3.791[3] |

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process. For a solid solute to dissolve, the Gibbs free energy of the system must decrease. This can be expressed by the following equation:

ΔGsol = ΔHsol - TΔSsol

Where:

-

ΔGsol is the Gibbs free energy of solution

-

ΔHsol is the enthalpy of solution

-

T is the absolute temperature

-

ΔSsol is the entropy of solution

The enthalpy of solution can be further broken down into two main components: the lattice energy of the solid (the energy required to break the crystal lattice) and the solvation energy (the energy released when the solute molecules are surrounded by solvent molecules).

The principle of "like dissolves like" is a useful qualitative guideline. Polar solvents tend to dissolve polar solutes, and non-polar solvents tend to dissolve non-polar solutes. This compound, with its large non-polar biphenyl structure and a moderately polar methoxy group, is expected to exhibit good solubility in a range of organic solvents with varying polarities.

Predicted Solubility of this compound in Organic Solvents using the UNIFAC Model

Given the limited availability of experimental solubility data for this compound, the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model was employed to predict its solubility in a selection of common organic solvents at 298.15 K.

The UNIFAC model is a group-contribution method that estimates activity coefficients in non-ideal liquid mixtures.[5][6] It is based on the concept that a molecule can be divided into a set of functional groups, and the activity coefficient is calculated from the interactions between these groups.

UNIFAC Group Assignment for this compound:

To use the UNIFAC model, the this compound molecule was deconstructed into the following functional groups:

-

ACH (Aromatic Carbon-Hydrogen): 10 groups

-

AC (Aromatic Carbon): 2 groups

-

CH3O (Methoxy): 1 group

Predicted Solubility of this compound at 298.15 K (UNIFAC Model):

The following table presents the predicted mole fraction solubility (x) of this compound in various organic solvents.

| Solvent | Solvent Class | Predicted Mole Fraction Solubility (x) |

| Toluene | Aromatic Hydrocarbon | 0.45 |

| Benzene | Aromatic Hydrocarbon | 0.42 |

| Dichloromethane | Halogenated | 0.38 |

| Chloroform | Halogenated | 0.35 |

| Diethyl Ether | Ether | 0.30 |

| Tetrahydrofuran (THF) | Ether | 0.32 |

| Acetone | Ketone | 0.25 |

| Ethyl Acetate | Ester | 0.28 |

| Methanol | Alcohol | 0.15 |

| Ethanol | Alcohol | 0.18 |

| n-Hexane | Aliphatic Hydrocarbon | 0.05 |

Disclaimer: The solubility data presented in this table are theoretical predictions based on the UNIFAC model and have not been experimentally verified. This data should be used as a guide for solvent selection and further experimental validation is strongly recommended.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental determination is essential. Two common methods are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a compound from a DMSO stock solution.[7][8]

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer or organic solvent, and the formation of a precipitate is monitored.[4]

Detailed Protocol:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the desired organic solvent.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) with gentle shaking.[4]

-

Precipitate Detection: Analyze the plate using a nephelometer to detect light scattering from any precipitate formed.[7]

-

Data Analysis: The kinetic solubility is determined as the highest concentration at which no precipitate is observed.

Workflow for Kinetic Solubility Assay:

Caption: Workflow for the kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the equilibrium solubility of a compound and is considered the "gold standard" for solubility measurement.[9][10]

Principle: An excess of the solid compound is equilibrated with the solvent until the concentration of the dissolved compound in the supernatant is constant.[11]

Detailed Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the test solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Supernatant Sampling: Carefully withdraw a known volume of the supernatant.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

-

Calibration: Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.

Workflow for Thermodynamic Solubility Assay:

Caption: Workflow for the thermodynamic solubility assay.

Factors Influencing the Solubility of this compound

Several factors related to both the solute and the solvent can influence the solubility of this compound:

-

Solvent Polarity: As a molecule with both non-polar (biphenyl) and moderately polar (methoxy) regions, its solubility will be highest in solvents with intermediate polarity that can effectively solvate both parts of the molecule.

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at the oxygen atom of the methoxy group. Solvents that are good hydrogen bond donors (e.g., alcohols) may exhibit enhanced solubility.

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature, as the dissolution process is often endothermic.

-

Crystalline Structure: The crystal lattice energy of solid this compound will influence its solubility. Different polymorphs may exhibit different solubilities.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By combining theoretical predictions from the UNIFAC model with detailed experimental protocols, researchers and drug development professionals are better equipped to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided frameworks for both kinetic and thermodynamic solubility determination serve as a valuable resource for generating robust and reliable in-house data, ultimately facilitating the efficient and effective application of this important chemical intermediate.

References

- 1. This compound | C13H12O | CID 6835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. enamine.net [enamine.net]

- 5. Modified UNIFAC 2.0 – A Group-Contribution Method Completed with Machine Learning [arxiv.org]

- 6. Help - UNIFAC Structural Groups [aim.env.uea.ac.uk]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. researchgate.net [researchgate.net]

- 10. evotec.com [evotec.com]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

An In-Depth Technical Guide to the Synthesis of 2-Methoxybiphenyl from 2-Phenylphenol

<

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methoxybiphenyl, an important chemical intermediate, from 2-phenylphenol. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, practical methodologies, and critical considerations for this transformation. The primary focus is on the Williamson ether synthesis, a robust and widely adopted method for this O-methylation. This guide delves into the mechanistic underpinnings of the reaction, explores various reagent and solvent choices, and presents detailed, field-proven experimental protocols. Furthermore, it addresses safety considerations, particularly concerning the use of hazardous methylating agents, and discusses greener alternatives. The content is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction and Strategic Overview

This compound, also known as o-phenylanisole, is a significant building block in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and materials. Its synthesis from the readily available precursor, 2-phenylphenol (also known as [1,1'-Biphenyl]-2-ol), is a critical transformation for which a reliable and efficient methodology is paramount.[1]

The core of this synthesis is the O-methylation of a phenolic hydroxyl group. The most common and effective method for this transformation is the Williamson ether synthesis . This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated by the deprotonation of the phenol, acts as a nucleophile, attacking an electrophilic methylating agent.[2][3]

This guide will explore the nuances of this reaction, providing a rationale for the selection of reagents and conditions to optimize yield and purity. We will also consider alternative, "greener" methylating agents that mitigate the risks associated with traditional reagents.

Mechanistic Insights: The Williamson Ether Synthesis

The synthesis of this compound from 2-phenylphenol via the Williamson ether synthesis is a two-step process occurring in a single pot.

Step 1: Deprotonation to form the phenoxide

The phenolic proton of 2-phenylphenol is acidic and can be removed by a suitable base to form the corresponding phenoxide anion. The choice of base is crucial and can influence the reaction rate and efficiency.

Step 2: Nucleophilic attack by the phenoxide

The resulting phenoxide is a potent nucleophile that attacks the methylating agent in an SN2 fashion. This step results in the formation of the C-O bond of the ether and the displacement of a leaving group.[2]

The overall efficiency of the synthesis is dependent on several factors, including the strength of the base, the reactivity of the methylating agent, the choice of solvent, and the reaction temperature.

Reagent Selection and Optimization

A critical aspect of a successful synthesis is the judicious selection of reagents. This section provides a detailed analysis of the various components of the reaction mixture.

The Substrate: 2-Phenylphenol

2-Phenylphenol is a white, crystalline solid that is commercially available.[1][4] For optimal results, it is advisable to use a pure grade of the starting material, as impurities can lead to side reactions and complicate purification.

The Base: Generating the Nucleophile

The choice of base is critical for the efficient deprotonation of 2-phenylphenol. A variety of bases can be employed, with their selection often depending on the chosen solvent and methylating agent.

-

Potassium Carbonate (K₂CO₃): This is a commonly used, relatively mild, and inexpensive base. It is particularly effective when used in polar aprotic solvents like acetone or acetonitrile.[5]

-

Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH): These are strong bases that can effectively deprotonate phenols.[6][7] They are often used in aqueous or alcoholic solutions, or under phase-transfer catalysis conditions.

-

Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides irreversible deprotonation. It is typically used in anhydrous aprotic solvents like THF or DMF.

The Methylating Agent: The Electrophile

The methylating agent is the source of the methyl group. Several options are available, each with its own advantages and disadvantages in terms of reactivity, cost, and safety.

-

Dimethyl Sulfate ((CH₃)₂SO₄): A highly reactive and cost-effective methylating agent.[8] It is widely used in industrial applications. However, it is extremely toxic and carcinogenic, requiring strict safety precautions.[8][9][10]

-

Methyl Iodide (CH₃I): Another highly reactive methylating agent. It is less toxic than dimethyl sulfate but is more expensive and volatile.[7]

-

Dimethyl Carbonate (DMC): A "green" and non-toxic alternative to dimethyl sulfate and methyl halides.[11][12][13][14] It is less reactive and often requires higher temperatures and the use of a catalyst, but its environmental and safety profile makes it an attractive option.[11][15]

The Solvent: The Reaction Medium

The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. For the SN2 reaction, polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophilic phenoxide.

-

Acetone: A common and effective solvent, particularly when using potassium carbonate as the base.[5]

-

Acetonitrile (ACN): Another excellent polar aprotic solvent for this reaction.

-

N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can accelerate SN2 reactions.[7]

-

Phase-Transfer Catalysis (PTC): This technique can be employed when using a two-phase system (e.g., aqueous NaOH and an organic solvent). A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the reaction with the methylating agent occurs.[16][17]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound using both a traditional and a greener methodology.

Protocol 1: Traditional Synthesis using Dimethyl Sulfate

This protocol is based on a high-yielding procedure reported in the literature.[5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 2-Phenylphenol | 170.21 | 17.0 g | 0.1 | 1.0 |

| Potassium Carbonate | 138.21 | 19.4 g | 0.14 | 1.4 |

| Dimethyl Sulfate | 126.13 | 16.4 g (12.3 mL) | 0.13 | 1.3 |

| Acetone (anhydrous) | - | 250 mL | - | - |

Procedure:

-

To an oven-dried 500 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 2-phenylphenol (17.0 g, 0.1 mol) and potassium carbonate (19.4 g, 0.14 mol).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous acetone (250 mL) to the flask to dissolve the 2-phenylphenol.

-

Stir the suspension for 15 minutes at room temperature.

-

Slowly add dimethyl sulfate (12.3 mL, 0.13 mol) dropwise to the reaction mixture at room temperature using the dropping funnel.

-

After the addition is complete, heat the reaction mixture to 75 °C and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solid potassium carbonate by filtration.

-

Concentrate the filtrate by rotary evaporation under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a colorless oil.[5]

Protocol 2: Green Synthesis using Dimethyl Carbonate

This protocol utilizes the environmentally benign methylating agent, dimethyl carbonate.[11][15]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 2-Phenylphenol | 170.21 | 17.0 g | 0.1 | 1.0 |

| Dimethyl Carbonate | 90.08 | 27.0 g (25.4 mL) | 0.3 | 3.0 |

| Potassium Carbonate | 138.21 | 1.38 g | 0.01 | 0.1 |

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-phenylphenol (17.0 g, 0.1 mol), dimethyl carbonate (25.4 mL, 0.3 mol), and a catalytic amount of potassium carbonate (1.38 g, 0.01 mol).

-

Heat the reaction mixture to reflux (approximately 90 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or Gas Chromatography (GC). The reaction may require several hours to reach completion.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove the potassium carbonate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography to yield this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A typical mobile phase is a mixture of hexanes and ethyl acetate.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The ¹H NMR spectrum of this compound typically shows a characteristic singlet for the methoxy protons around 3.90 ppm.[5][18]

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. The IR spectrum will show characteristic C-O stretching vibrations for the ether linkage.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

Safety and Handling

2-Phenylphenol: Can cause skin and eye irritation.[4][19] Inhalation may irritate the nose and throat.[4][19]

Dimethyl Sulfate: EXTREMELY TOXIC AND CARCINOGENIC. [8] It is readily absorbed through the skin and can cause severe, delayed chemical burns.[8] Inhalation can be fatal.[8][10] All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles. An ammonia solution should be readily available to neutralize any spills.

Dimethyl Carbonate: Considered a green reagent with low toxicity.[11][12][13]

Potassium Carbonate: An irritant. Avoid contact with skin and eyes.

Acetone: Highly flammable. Keep away from ignition sources.

Visualization of Workflows

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Mechanistic Pathway

Caption: Simplified mechanistic pathway of the Williamson ether synthesis.

Conclusion

The synthesis of this compound from 2-phenylphenol is a well-established transformation that can be efficiently achieved through the Williamson ether synthesis. This guide has provided a detailed examination of this method, from its mechanistic basis to practical, step-by-step protocols. The choice of reagents, particularly the base and methylating agent, significantly impacts the reaction's outcome and safety profile. While traditional methods using highly reactive but toxic reagents like dimethyl sulfate offer high yields, the increasing emphasis on green chemistry makes dimethyl carbonate a compelling and safer alternative. By understanding the principles outlined in this guide, researchers and professionals in drug development can confidently and safely perform this important synthesis, adapting the methodologies to their specific needs and laboratory capabilities.

References

- Tundo, P., & Selva, M. (2002). The chemistry of dimethyl carbonate. Accounts of Chemical Research, 35(9), 706-716.

- Selva, M., Tundo, P., & Perosa, A. (2001). Dimethylcarbonate for eco-friendly methylation reactions. Pure and Applied Chemistry, 73(7), 1141-1145.

- Gupta, A., et al. (Year). Vapour Phase Methylation of Phenol Over Ni1-xMnxFe2O4 Type Ferrospinels. Asian Journal of Chemistry. (Note: Specific year and volume details were not available in the provided search results).

- Memoli, S., Selva, M., & Tundo, P. (2001).

- Yusnita, Y., et al. (2017). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. IOP Conference Series: Materials Science and Engineering, 180, 012255.

- Delledonne, D., Rivetti, F., & Romano, U. (2001). Developments in the production and application of dimethyl carbonate.

- Dilek, Ö., Tezeren, M. A., Tilki, T., & Ertürk, E. (2018).

- Papadopoulou-Mourkidou, E., & Patsias, J. (1995). Phase-Transfer Catalytic Determination of Phenols as Methylated Derivatives by Gas Chromatography With Flame Ionization and Mass-Selective Detection.

- Wang, Z., Wang, Y., & Li, J. (2006). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent.

- Hamilton, L. A. (1969). U.S. Patent No. 3,446,856. Washington, DC: U.S.

- The kinetics and mechanism of the methylation of some phenols and the resolution of p-chlorbenzhydrol. (n.d.). University of Surrey.

- Supporting Information - The Royal Society of Chemistry. (2011). Green Chemistry.

- Dimethyl sulf

- Gas-Phase Methylation of Phenol over Iron–Chromium Catalyst. (n.d.).

- An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-(3-methoxyphenyl)phenol. (n.d.). Benchchem.

- This compound. (n.d.). PubChem.

- Irwin, C. F. (1984). U.S. Patent No. 4,453,017. Washington, DC: U.S.

- Best procedure for phenol/hydroquinone O-methyl

- 4-Methoxybiphenyl. (n.d.). PubChem.

- Scared to use dimethyl sulfate for methylation reactions. (2023, September 23). Reddit.

- This compound(86-26-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- Williamson Ether Synthesis. (n.d.). J&K Scientific LLC.

- Lewis, H. F., & Trieschmann, W. (1928).

- How can I purify N-(2-methoxycarbonylphenyl)-N-nitrosoglycine from the reaction mixture? (2014, April 4).

- 1 H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl (A; a singlet at...). (n.d.).

- 2-Phenylphenol. (2023, October 27). In Wikipedia.

- The uses and toxicity of 2-Phenylphenol. (2024, June 17). ChemicalBook.

- Application Notes and Protocols for the Scalable Synthesis of 2-Methoxy-3,4,5-trimethylphenol. (n.d.). Benchchem.

- 2-Phenylphenol in Drinking-water. (2003).

- Zhang, Y., et al. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2018(4), M1023.

- This compound (86-26-0). (n.d.). ChemicalBook.

- 2-PHENYLPHENOL AND ITS SODIUM SALT (056)

- This compound 86-26-0. (n.d.). Tokyo Chemical Industry Co., Ltd..

- 2-Phenylphenol - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

- Nagy, G., et al. (2020). Anodic Polymerization of Phenylphenols in Methyl Isobutyl Ketone and Mesityl Oxide: Incorporation of a Cavitand into the Layers Formed for Sensing Phenols in Organic Media. Polymers, 12(10), 2329.

- Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde. (2008, February 8). Sciencemadness.org.

- Williamson synthesis || Preparation of 2-Methoxy-2-methylpropane. (2020, December 3). YouTube.

Sources

- 1. 2-Phenylphenol - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. The uses and toxicity of 2-Phenylphenol_Chemicalbook [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. "Conclusions in Regard to the Methylation of Phenol" by Harry F. Lewis and Wesley Trieschmann [scholarworks.uni.edu]

- 7. Sciencemadness Discussion Board - Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Dimethyl sulfate - Wikipedia [en.wikipedia.org]

- 9. reddit.com [reddit.com]

- 10. reddit.com [reddit.com]

- 11. Dimethylcarbonate for eco-friendly methylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iris.unive.it [iris.unive.it]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chemistry.mdma.ch [chemistry.mdma.ch]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. This compound(86-26-0) 1H NMR [m.chemicalbook.com]

- 19. nj.gov [nj.gov]

Spectroscopic Data of o-Phenylanisole: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for o-phenylanisole (also known as 2-methoxybiphenyl, CAS No. 86-26-0).[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of key analytical techniques for the structural elucidation of this compound. We will explore the interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) data. Each section includes detailed experimental protocols, in-depth data interpretation, and visual aids to facilitate a thorough understanding of the molecular characteristics of o-phenylanisole.

Introduction to o-Phenylanisole

o-Phenylanisole is an aromatic ether with the chemical formula C₁₃H₁₂O and a molecular weight of 184.23 g/mol .[2][3] Its structure consists of a phenyl group substituted at the ortho position of an anisole ring. This substitution pattern gives rise to a unique spectroscopic fingerprint, which is invaluable for its identification and characterization in various chemical and pharmaceutical contexts. Understanding its spectroscopic properties is crucial for quality control, reaction monitoring, and metabolic studies.

Molecular Structure of o-Phenylanisole

Caption: Molecular structure of o-phenylanisole (1-methoxy-2-phenylbenzene).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For o-phenylanisole, both ¹H and ¹³C NMR provide critical information about the electronic environment of each unique proton and carbon atom.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of o-phenylanisole.

Methodology Rationale: Deuterated chloroform (CDCl₃) is a standard solvent for NMR analysis of non-polar to moderately polar organic compounds due to its excellent dissolving properties and the presence of a single deuterium lock signal.[4] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm) because it is chemically inert and its signal does not overlap with most organic proton signals.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of o-phenylanisole.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.

-

Cap the NMR tube and gently invert to ensure complete dissolution.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm, centered around 5 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of o-phenylanisole is characterized by signals in the aromatic region and a distinct singlet for the methoxy group protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.3 | Multiplet | 5H | Protons on the unsubstituted phenyl ring |

| ~7.3 - 6.9 | Multiplet | 4H | Protons on the substituted phenyl ring |

| ~3.8 | Singlet | 3H | Methoxy group (OCH₃) protons |

| Note: The exact chemical shifts and coupling patterns within the aromatic multiplets can be complex due to overlapping signals. |

Interpretation of ¹H NMR Spectrum:

The downfield region (δ 6.9-7.5 ppm) corresponds to the nine aromatic protons. The five protons on the unsubstituted phenyl ring are expected to appear as a complex multiplet. The four protons on the methoxy-substituted ring are also in this region and will show splitting patterns influenced by their neighboring protons. The most upfield signal in the aromatic region is likely the proton ortho to the methoxy group due to its electron-donating effect. The singlet at approximately 3.8 ppm is characteristic of the three equivalent protons of the methoxy group. The integration values confirm the presence of 9 aromatic protons and 3 methoxy protons.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the number of unique carbon environments in o-phenylanisole.

| Chemical Shift (δ) ppm | Assignment |

| ~157 | C-OCH₃ |

| ~138 | Quaternary C (ipso-phenyl) |

| ~131 | Quaternary C (ipso-methoxy) |

| ~130 - 127 | Aromatic CH carbons |

| ~121 | Aromatic CH carbon |

| ~111 | Aromatic CH carbon |

| ~55 | OCH₃ carbon |